

# Spectroscopic Profile of Metasequoic Acid A: A Technical Guide

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## Compound of Interest

Compound Name: Metasequoic acid A

Cat. No.: B8261171

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Metasequoic acid A**, a novel diterpene isolated from *Metasequoia glyptostroboides*. The information presented herein is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

## Spectroscopic Data

The structural elucidation of **Metasequoic acid A** was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

### NMR Spectroscopic Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Metasequoic acid A** were recorded in  $\text{CDCl}_3$ . The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and referenced to an internal standard.

Table 1:  $^1\text{H}$  NMR Data for **Metasequoic acid A** (360 MHz,  $\text{CDCl}_3$ )

Position	$\delta$ (ppm)	Multiplicity
1	0.65	m
2	1.45	m
3	0.19	dd (J=8, 4 Hz)
5	0.45	dd (J=12, 8 Hz)
6	1.35	m
7	1.55	m
9	1.20	m
11	1.95	m
12	2.15	m
14	5.68	br s
15	2.16	d (J=1 Hz)
17a	4.88	s
17b	4.53	s
18	1.02	s
19	0.95	d (J=4 Hz)
20	0.51	s

Table 2:  $^{13}\text{C}$  NMR Data for **Metasequoic acid A** (25 MHz,  $\text{CDCl}_3$ )

Position	$\delta$ (ppm)	Carbon Type (DEPT)
1	38.0	CH <sub>2</sub>
2	18.2	CH <sub>2</sub>
3	22.0	CH
4	19.8	C
5	39.8	CH
6	18.5	CH <sub>2</sub>
7	34.5	CH <sub>2</sub>
8	148.4	C
9	50.5	CH
10	18.9	C
11	35.8	CH <sub>2</sub>
12	30.5	CH <sub>2</sub>
13	161.0	C
14	114.9	CH
15	18.9	CH <sub>3</sub>
16	172.2	C
17	107.3	CH <sub>2</sub>
18	29.5	CH <sub>3</sub>
19	15.5	CH
20	13.0	CH <sub>3</sub>

## Mass Spectrometry Data

High-resolution mass spectrometry was used to determine the molecular formula of **Metasequoic acid A**.

Table 3: Mass Spectrometry Data for **Metasequoic acid A**

Technique	Result
High-Resolution Mass Spectrometry (HR-MS)	C <sub>20</sub> H <sub>30</sub> O <sub>2</sub>

## Experimental Protocols

The following protocols are based on the methodologies described in the original structure elucidation of **Metasequoic acid A**.

### Isolation of Metasequoic Acid A

**Metasequoic acid A** was isolated from the twigs of *Metasequoia glyptostroboides*. The twigs were extracted with hexane, and the resulting extract was fractionated to yield an acidic chloroform-soluble oil. This oil was further purified by layer chromatography on silica gel using an ether/benzene solvent system, followed by preparative high-performance liquid chromatography (HPLC) on a C18-reverse phase column with an AcOH/H<sub>2</sub>O/MeOH/MeCN solvent system.

### NMR Spectroscopy

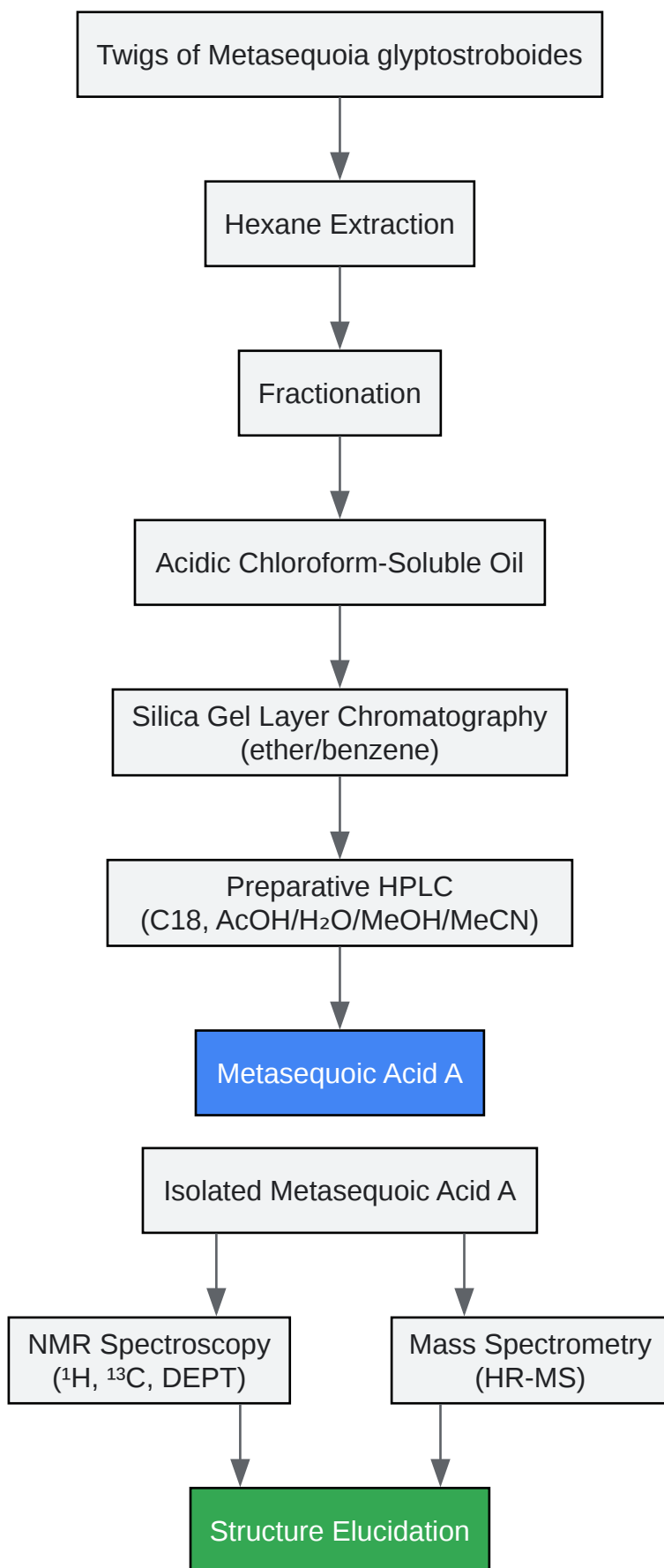
<sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a 360 MHz and 25 MHz spectrometer, respectively. The sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>). Chemical shifts were reported in ppm relative to tetramethylsilane (TMS) as an internal standard. Multiplicities of carbon signals were determined using the Distortionless Enhancement by Polarization Transfer (DEPT) method.

### Mass Spectrometry

The molecular formula of **Metasequoic acid A** was determined using high-resolution mass spectrometry.

## Logical Relationships and Workflows

The following diagrams illustrate the workflow for the isolation and characterization of **Metasequoic acid A**.



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